molecular formula C6H6N4O3 B131657 1-Methyluric acid CAS No. 708-79-2

1-Methyluric acid

Cat. No.: B131657
CAS No.: 708-79-2
M. Wt: 182.14 g/mol
InChI Key: QFDRTQONISXGJA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-Methyluric acid, a major metabolite of caffeine and theophylline , acts on the bladder mucosa . It also has an impact on the levels of insulin, triglycerides, cholesterol, and blood glucose .

Mode of Action

This compound exhibits antioxidant activity that protects molecules such as low-density lipoproteins (LDL) from oxidative modifications . This compound may be used in studies aimed at differentiating the activities of caffeine and theophylline metabolites .

Biochemical Pathways

This compound is one of the three main theophylline metabolites in humans . It originates from the metabolism of methylxanthines, which include caffeine, theophylline, and theobromine . The formation of this compound from caffeine involves initial 3-demethylation to 1-methylxanthine (1MX), followed by a rapid xanthine oxidase-mediated 8-oxidation .

Pharmacokinetics

The pharmacokinetics of this compound is closely related to its parent compounds, caffeine, and theophylline . The absorption, distribution, and excretion of these compounds are generally similar across different species, including humans . The metabolic pathways exhibit important quantitative and qualitative differences in animal species and humans .

Result of Action

The antioxidant activity of this compound results in the protection of molecules such as LDL from oxidative modifications . This action suggests that the antiradical activity of caffeine might be explained by the action of its metabolites, rather than by its direct activity .

Action Environment

The action of this compound can be influenced by various factors. For instance, the metabolism of caffeine to this compound can be reversed by certain treatments . Additionally, dietary constituents, including broccoli and herbal tea, as well as alcohol, have been shown to modify the plasma pharmacokinetics of caffeine and its metabolites .

Biochemical Analysis

Biochemical Properties

1-Methyluric acid is a major metabolite of caffeine and theophylline with antioxidant activity that protects molecules such as low-density lipoproteins (LDL) from oxidative modifications . It may be used in studies aimed at differentiating the activities of caffeine and theophylline metabolites .

Cellular Effects

This compound acts on the urinary bladder mucosa and increases the blood glucose, insulin, triglyceride, and cholesterol levels . It is a compound that features prominently in research focused on purine metabolism, an area of particular interest in cellular biochemistry .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a metabolite in the breakdown pathway of caffeine . It serves as a useful biomarker for studying the metabolism and biological effects of methylxanthines .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been used for the determination of uric acid in stool samples by liquid chromatography and tandem mass spectrometry . It has also been used in turbidimetric assay of synthetic urine samples .

Metabolic Pathways

This compound is one of the three main theophylline metabolites in humans . It is one of the purine components in urinary calculi. Methylated purines originate from the metabolism of methylxanthines (caffeine, theophylline, and theobromine) .

Transport and Distribution

It is known that methylxanthines and methyluric acids are secondary plant metabolites derived from purine nucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyluric acid can be synthesized through the methylation of uric acid. The reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Methyluric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups .

Scientific Research Applications

Comparison with Similar Compounds

Comparison: this compound is unique due to its specific methylation at the N-1 position, which distinguishes it from uric acid and other methylxanthines. This methylation confers distinct chemical properties and biological activities, such as enhanced radical scavenging ability compared to its precursors .

Properties

IUPAC Name

1-methyl-7,9-dihydro-3H-purine-2,6,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O3/c1-10-4(11)2-3(9-6(10)13)8-5(12)7-2/h1H3,(H,9,13)(H2,7,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDRTQONISXGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(NC(=O)N2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221063
Record name 1-Methyluric acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Methyluric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003099
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5 mg/mL
Record name 1-Methyluric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003099
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

708-79-2
Record name 1-Methyluric acid
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Record name 1-Methyluric acid
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Record name 1-Methyluric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,9-dihydro-1-methyl-1H-purine-2,6,8(3H)-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.824
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Record name 1-METHYLURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WS4HQ639J
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Record name 1-Methyluric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003099
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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